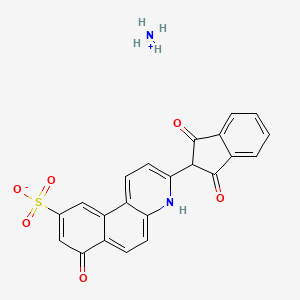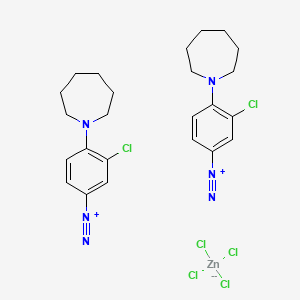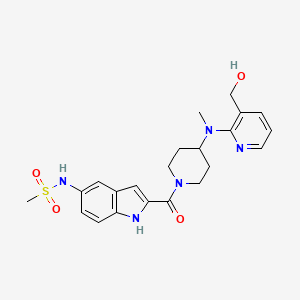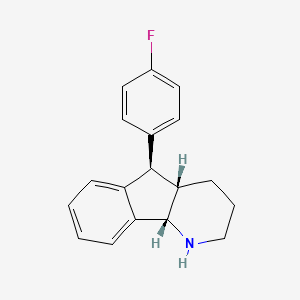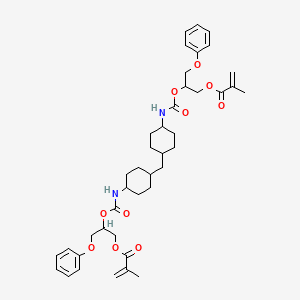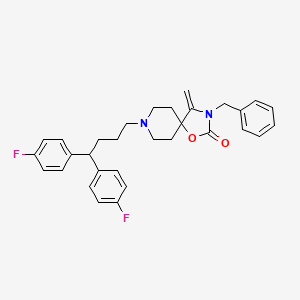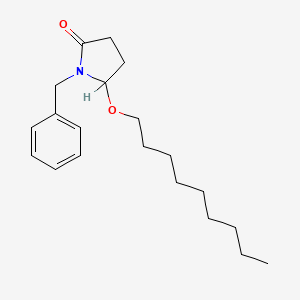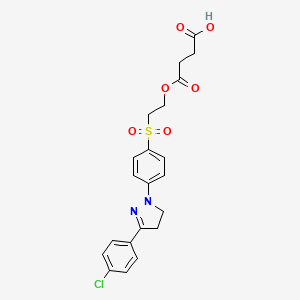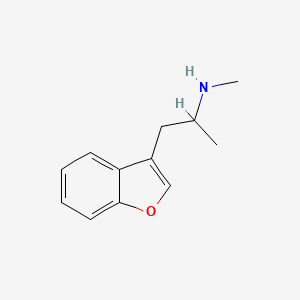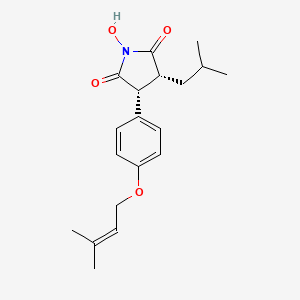
2,5-Pyrrolidinedione, 1-hydroxy-3-(4-((3-methyl-2-butenyl)oxy)phenyl)-4-(2-methylpropyl)-, (3R,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antrodin E is a bioactive compound isolated from the mycelium of the medicinal fungus Antrodia cinnamomea. This fungus is endemic to Taiwan and has been traditionally used in folk medicine for its various health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antrodin E typically involves the extraction of the mycelium of Antrodia cinnamomea using ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify Antrodin E. The specific reaction conditions and synthetic routes can vary, but they generally involve the use of solvents like ethanol and chromatographic methods such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Antrodin E involves large-scale fermentation of Antrodia cinnamomea mycelium. The fermentation process is optimized to maximize the yield of Antrodin E. After fermentation, the mycelium is harvested and subjected to extraction and purification processes similar to those used in laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Antrodin E undergoes various chemical reactions, including:
Oxidation: Antrodin E can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Antrodin E into reduced forms.
Substitution: Antrodin E can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Antrodin E can lead to the formation of oxidized derivatives with enhanced biological activities .
Scientific Research Applications
Chemistry: Antrodin E is used as a model compound in studies of natural product synthesis and bioactivity.
Biology: It has been shown to exhibit significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Medicine: Antrodin E is being investigated for its potential therapeutic applications in treating various diseases, including cancer and liver diseases.
Mechanism of Action
The mechanism of action of Antrodin E involves multiple molecular targets and pathways:
Antioxidant Activity: Antrodin E scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: Antrodin E induces apoptosis in cancer cells through the activation of various signaling pathways, including the ROS/AKT/ERK/P38 pathway.
Comparison with Similar Compounds
Similar Compounds
Antrodin A: Another maleic acid derivative with similar biological activities.
Antrodin B: Known for its hepatoprotective effects.
Antrodin C: Exhibits significant anticancer properties.
Antrodin D: Has been studied for its anti-inflammatory and antioxidant activities.
Uniqueness of Antrodin E
Antrodin E is unique due to its specific molecular structure and the range of biological activities it exhibits. While other Antrodins share some similar properties, Antrodin E has shown distinct effects in various studies, particularly in its anticancer and antioxidant activities .
Properties
CAS No. |
656832-05-2 |
|---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3R,4R)-1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H25NO4/c1-12(2)9-10-24-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20(23)19(17)22/h5-9,13,16-17,23H,10-11H2,1-4H3/t16-,17+/m1/s1 |
InChI Key |
ZZKUVVFNFOKVQE-SJORKVTESA-N |
Isomeric SMILES |
CC(C)C[C@@H]1[C@@H](C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
Canonical SMILES |
CC(C)CC1C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


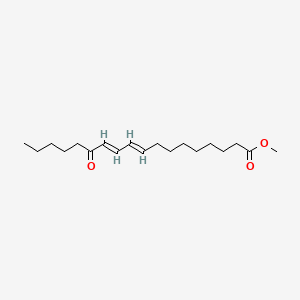

![2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;sulfate](/img/structure/B12698258.png)

![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)
